molecular formula C11H12O4 B3176411 6-Methoxychroman-2-carboxylic acid CAS No. 99199-69-6

6-Methoxychroman-2-carboxylic acid

Cat. No. B3176411
CAS RN: 99199-69-6
M. Wt: 208.21 g/mol
InChI Key: TYIMOLJFMUBRTB-UHFFFAOYSA-N
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Description

6-Methoxychroman-2-carboxylic acid is a chemical compound with the CAS Number: 99199-69-6 . It has a molecular weight of 208.21 and its IUPAC name is 6-methoxy-2-chromanecarboxylic acid .


Molecular Structure Analysis

The InChI code for 6-Methoxychroman-2-carboxylic acid is 1S/C11H12O4/c1-14-8-3-5-9-7 (6-8)2-4-10 (15-9)11 (12)13/h3,5-6,10H,2,4H2,1H3, (H,12,13) . This provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

6-Methoxychroman-2-carboxylic acid is a solid at room temperature .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

6-methoxy-3,4-dihydro-2H-chromene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-14-8-3-5-9-7(6-8)2-4-10(15-9)11(12)13/h3,5-6,10H,2,4H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYIMOLJFMUBRTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(CC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxychroman-2-carboxylic acid

Synthesis routes and methods

Procedure details

A mixture of 61 parts of 6-methoxy-4-oxo-4H-1-benzopyran-2-carboxylic acid and 500 parts of acetic acid was hydrogenated at normal pressure and at room temperature with 5 parts of palladium-on-charcoal catalyst 10%. After the calculated amount of hydrogen was taken up, the catalyst was filtered off and the filtrate was evaporated. The residue was stirred in petroleumether. The product was filtered off and dried in vacuo at about 65° C., yielding 49.1 parts (84.2%) of 3,4-dihydro-6-methoxy-2H-1-benzopyran-2-carboxylic acid; mp. 140° C. (intermediate 13).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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